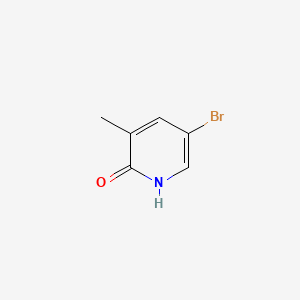
5-Bromo-2-hydroxy-3-methylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated pyridines, including derivatives similar to 5-Bromo-2-hydroxy-3-methylpyridine, involves various strategies such as direct bromination, Negishi cross-coupling, and halogen dance reactions. For example, efficient synthesis methods for brominated pyridines have been developed using Stille coupling and direct bromination techniques, yielding products with high regioselectivity and efficiency (Hirokawa, Horikawa, & Kato, 2000); (Schwab, Fleischer, & Michl, 2002).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-hydroxy-3-methylpyridine, like its analogs, is determined using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms and bond lengths in the molecule. The structure is influenced by the electronic effects of the substituents on the pyridine ring, which can affect the molecule's reactivity and interaction with other chemical entities.
Chemical Reactions and Properties
Brominated pyridines participate in various chemical reactions, including coupling reactions and nucleophilic substitutions, due to the presence of the bromine atom, which serves as a good leaving group. These compounds can act as intermediates in the synthesis of complex organic molecules, demonstrating a wide range of chemical reactivity and versatility (Wu, Porter, Frennesson, & Saulnier, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis of Ligands for Complexation
5-Bromo-2-hydroxy-3-methylpyridine has been used in the synthesis of ligands. For instance, a study demonstrated the synthesis of mono-, bis-, and tris-tridentate ligands starting from 5′-methyl-6-bromo-2,2′-bipyridine, a closely related compound. These ligands are particularly suitable for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Role in Cross-Coupling Reactions
This compound plays a role in the synthesis of novel pyridine-based derivatives. A study described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives, which showed potential as chiral dopants for liquid crystals and exhibited various biological activities (Ahmad et al., 2017).
Development of Heterocyclic Derivatives
5-Bromo-2-hydroxy-3-methylpyridine is also involved in the development of heterocyclic derivatives. Research has focused on synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, a methodology providing efficient access to these core structures, which are valuable in creating various heterocyclic analogues (Morgentin et al., 2009).
Preparation of Brominated Bipyridines and Bipyrimidines
In another study, efficient syntheses of brominated bipyridines and bipyrimidines were developed, which are useful for preparing metal-complexing molecular rods. This demonstrates the versatility of 5-Bromo-2-hydroxy-3-methylpyridine in synthesizing structurally complex and functionally diverse compounds (Schwab, Fleischer, & Michl, 2002).
Safety and Hazards
“5-Bromo-2-hydroxy-3-methylpyridine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this chemical .
Zukünftige Richtungen
“5-Bromo-2-hydroxy-3-methylpyridine” has potential applications in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction . It can also facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPMRPRBABWPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301314 | |
| Record name | 5-Bromo-2-hydroxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-3-methylpyridine | |
CAS RN |
89488-30-2 | |
| Record name | 5-Bromo-3-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89488-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 142314 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089488302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89488-30-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-hydroxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxy-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

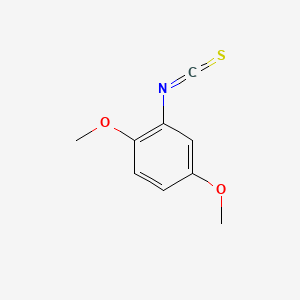

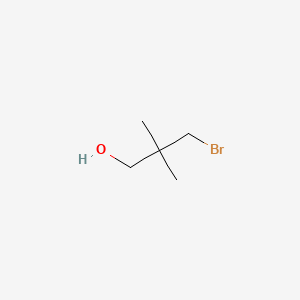

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)
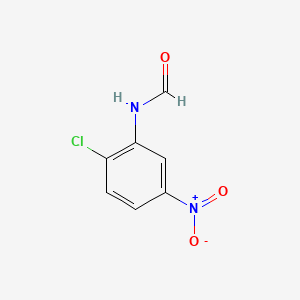

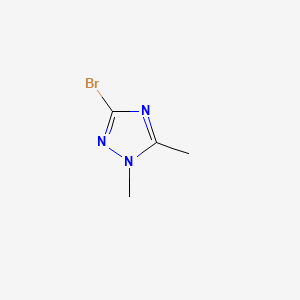
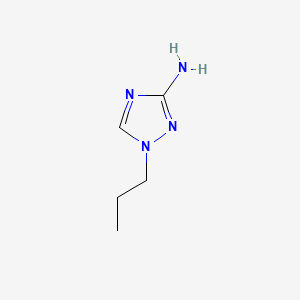


![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)

